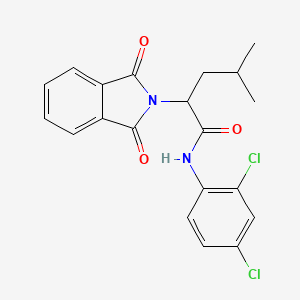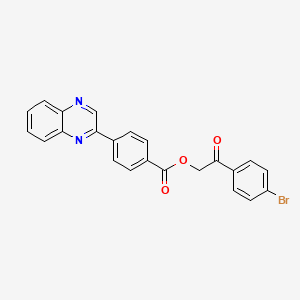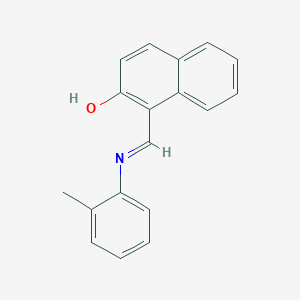![molecular formula C22H29N3O2S B10879416 9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10879416.png)
9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE is a complex organic compound that features a carbazole moiety linked to a tetrahydropyrazinyl propyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of 9-ethyl-9H-carbazole-3-amine.
Linking to Tetrahydropyrazine: The carbazole derivative is then reacted with tetrahydropyrazine under controlled conditions to form the intermediate compound.
Introduction of the Sulfone Group: The final step involves the sulfonation of the intermediate compound using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding sulfide.
Scientific Research Applications
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or ion channels in the nervous system.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: A precursor in the synthesis of the target compound.
9-Ethylcarbazole-3-sulfonic acid: A related sulfonated derivative with different properties.
N-(3-fluorobenzyl)-9-tetrahydro-2H-pyran-2-yl-9H-purin-6-amine: Another compound with a similar structural framework.
Uniqueness
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL PROPYL SULFONE is unique due to its combination of a carbazole moiety with a tetrahydropyrazinyl propyl sulfone group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
9-ethyl-3-[(4-propylsulfonylpiperazin-1-yl)methyl]carbazole |
InChI |
InChI=1S/C22H29N3O2S/c1-3-15-28(26,27)24-13-11-23(12-14-24)17-18-9-10-22-20(16-18)19-7-5-6-8-21(19)25(22)4-2/h5-10,16H,3-4,11-15,17H2,1-2H3 |
InChI Key |
XFSIZUDVICOUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10879341.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)




![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10879401.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide](/img/structure/B10879423.png)
